Compound Description: This compound was designed as a selective degrader of histone deacetylase-3 (HDAC3) []. It exhibited an IC50 of 3.4 µM against HDAC3 in in vitro testing, but it did not demonstrate degradation of the targeted HDACs [].
Compound Description: This group of twenty substituted benzoate derivatives were synthesized and evaluated for their antimycobacterial activity. Some compounds, such as 2-hydroxy-3-[2-(2,6-dimethoxyphenoxy)ethylamino]-propyl 4-(butoxycarbonylamino)benzoate hydrochloride, displayed promising activity against Mycobacterium avium subsp. paratuberculosis and M. intracellulare, surpassing the standards ciprofloxacin, isoniazid, and pyrazinamide [].
Compound Description: This radiolabeled compound was synthesized and characterized [].
Fmoc-histidine derivatives protected with 2,6-dimethoxybenzoyl (2,6-Dmbz) units
Compound Description: Two Fmoc-histidine derivatives, protected with 2,6-dimethoxybenzoyl (2,6-Dmbz) groups at either the τ- (1) or π-position (2) of the imidazole ring, were synthesized []. These derivatives were successfully applied in solid-phase peptide synthesis, demonstrating high coupling efficiencies (99% and 95%, respectively) and low racemization (0.3% and 0.1%, respectively) [].
Compound Description: This compound, also known as perzinfotel, is a novel N-methyl-d-aspartate (NMDA) receptor antagonist [, ]. It demonstrated a high affinity for glutamate binding sites on NMDA receptors with an IC50 of 28 nM []. In various experimental models, perzinfotel effectively protected against glutamate- and NMDA-induced neurotoxicity []. Importantly, perzinfotel showed a greater selectivity for NR2A-containing NMDA receptors over NR2B- or NR2C-containing receptors []. It also displayed a favorable therapeutic ratio in terms of effectiveness versus adverse effects compared to other NMDA receptor antagonists [].
Compound Description: This novel compound is an N-methyl-d-aspartate (NMDA) receptor antagonist []. It exhibits potent inhibitory activity on NMDA receptors with an IC50 of 7.9 nM []. Notably, EAB-318 also demonstrated inhibitory activity against α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors []. This dual inhibitory action makes it particularly effective in safeguarding neurons against ischemic cell death [].
N9- and N7-[2-hydroxy-3-(phosphonomethoxy)-propyl] derivatives of N6-substituted adenines, 2,6-diaminopurines and related compounds
Compound Description: This set of compounds represents a series of adenine and 2,6-diaminopurine derivatives modified at the N9 or N7 position with a 2-hydroxy-3-(phosphonomethoxy)propyl group []. These derivatives were synthesized and their chemical properties were investigated [].
Compound Description: This compound demonstrated cardiac depressant properties along with vasodilatory effects [, ]. It effectively reduced heart rate and systemic arterial blood pressure in dogs without exhibiting anti-adrenergic or anti-cholinergic effects []. Moreover, it showed protective effects against ischemia- and reperfusion-induced arrhythmias in dogs, likely due to its thromboxane A2 synthase inhibitory activity [].
Compound Description: This manganese(II) complex, catalyzes the oxidation of 2,6-di-tert-butylphenol (DTBP) to 2,2',6,'-tetra-tert-butyldiphenoquinone (DPQ) in the presence of O2 [].
Tri- and Diorganotin(IV) Derivatives of 2-[N-(2,6-Dichloro-3-methylphenyl)amino]benzoic acid
Compound Description: These compounds were synthesized and characterized by various techniques, including infrared, multinuclear NMR (1H, 13C, 119Sn), and mass spectrometry []. They exhibited potential as antibacterial agents [].
Polymere Hydrochinonsulfonamide
Compound Description: These polymers are derived from the reaction of 2-amino- or 2,6-diaminohydroquinones with monomeric or polymeric sulfonyl chlorides []. These polymers were synthesized and their properties were studied [].
Compound Description: This compound is a liquid crystal molecule known for its unusual ferroelectric nematic phase and remarkably high dielectric constant [].
Ethylenediamine-N9-propyl-2,6-diaminopurine (L1) and ethylenediamine-N9-ethyl-2,6-diaminopurine (L2)
Compound Description: These compounds are alkyldiamine-tethered derivatives of 2,6-diaminopurine that can act as ligands for metal ions like Pd(II) []. The nature of the resulting Pd(II) complex depends on the alkyl chain length and reaction conditions, leading to different coordination modes and chelate ring sizes [].
N6-substituted adenine and 2,6-diaminopurine derivatives of 9-[2-(phosphonomethoxy)ethyl] (PME), 9-[(R)-2-(phosphonomethoxy)propyl] [(R)-PMP] and enantiomeric (S)-PMP series
Compound Description: This group of compounds consists of various N6-substituted adenine and 2,6-diaminopurine derivatives featuring phosphonomethoxyethyl (PME) or phosphonomethoxypropyl (PMP) substituents at the N9 position []. Some of these compounds, notably the cyclopropyl derivative of PMEDAP (2,6-diamino-9-[2-(phosphonomethoxy)ethyl]purine), displayed significant cytostatic activity in vitro [].
Aminoglutethimide, Acetylaminoglutethimide, Glutethimide, Cyclohexylamino-glutethimide, Pyridoglutethimide, and Thalidomide
Compound Description: These compounds, all belonging to the piperidine-2,6-dione class, were investigated for their chiral recognition and enantiomeric separation using a Chiralcel OJ-R column []. Separation was achieved for most of the compounds, except for phenglutarimide and 3-phenylacetylamino-2,6-piperidinedione, highlighting the column's selectivity in resolving chiral piperidine-2,6-dione derivatives [].
Compound Description: This group of compounds represents a series of xanthine derivatives that have been investigated for their diverse pharmacological activities, including actions at the central nervous, cardiovascular, and bronchopulmonary systems [].
Compound Description: These compounds are tripeptide conjugates with 2,6-dimethoxyhydroquinone–3-mercaptoacetic acid (DMQ–MA) attached to the N-terminal and the ξ-amino group of lysine []. These conjugates demonstrated the ability to cleave DNA, likely through the generation of hydroxyl radicals and other reactive species []. The DNA cleavage activity was inhibited by hydroxyl radical scavengers [].
Ruthenium(II)- and Osmium(II)-p-cymene Complexes Modified with NSAIDs
Compound Description: These organometallic complexes combine ruthenium(II) or osmium(II)-p-cymene moieties with covalently linked nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin and diclofenac []. These complexes were synthesized and evaluated for their antiproliferative properties []. Some of the complexes exhibited significantly higher cytotoxicity than the parent NSAIDs, demonstrating enhanced anticancer potential [].
Compound Description: This series of compounds represents a group of 2-amino-1,3,4-thiadiazole derivatives designed and synthesized as potential DNA gyrase B inhibitors []. Molecular docking studies indicated favorable binding affinities to the DNA gyrase B enzyme, suggesting their potential as antibacterial agents []. Further in silico analysis confirmed their drug-likeness, predicted favorable pharmacokinetic parameters, and low toxicity profiles [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.